molecular formula C13H11Cl2N3O2 B14962479 Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B14962479
M. Wt: 312.15 g/mol
InChI Key: YORPFJXDSQTEBB-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H11Cl2N3O2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrimidine ring substituted with a methyl group, a carboxylate ester, and a dichlorophenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloroaniline with 4-methylpyrimidine-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,6-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
  • Methyl 2-[(2,5-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
  • Methyl 2-[(2,3-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Uniqueness

Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

methyl 2-(2,4-dichloroanilino)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C13H11Cl2N3O2/c1-7-9(12(19)20-2)6-16-13(17-7)18-11-4-3-8(14)5-10(11)15/h3-6H,1-2H3,(H,16,17,18)

InChI Key

YORPFJXDSQTEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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